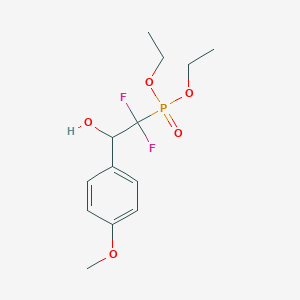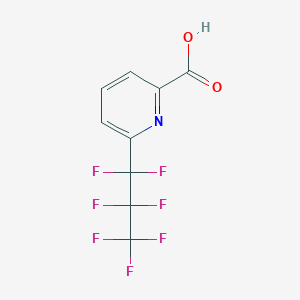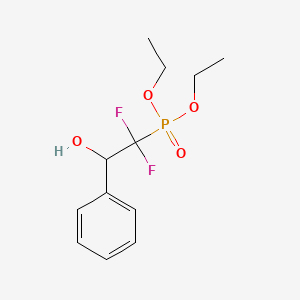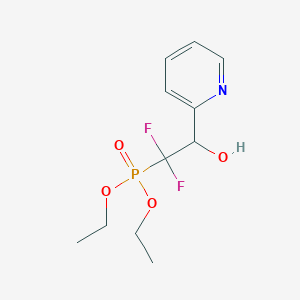
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid diethyl ester group, a difluoromethyl group, and a hydroxy group attached to a phenyl ring substituted with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, diethyl phosphite, and difluoromethylating agents.
Reaction Conditions: The key steps in the synthesis include the formation of the difluoromethyl group and the introduction of the phosphonic acid diethyl ester group. These reactions are often carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact.
化学反応の分析
Types of Reactions
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 1,1-Difluoro-2-oxo-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester.
Reduction: Formation of 1,1-Difluoro-2-hydroxy-2-(4-methylphenyl)ethylphosphonic acid diethyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as flame retardants or plasticizers.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other organophosphorus compounds with industrial relevance.
作用機序
The mechanism of action of 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the phosphonic acid diethyl ester group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
類似化合物との比較
Similar Compounds
1,1-Difluoro-2-hydroxy-2-phenylethylphosphonic acid diethyl ester: Lacks the methoxy group on the phenyl ring.
1,1-Difluoro-2-hydroxy-2-(4-chlorophenyl)ethylphosphonic acid diethyl ester: Contains a chlorine substituent instead of a methoxy group.
1,1-Difluoro-2-hydroxy-2-(4-nitrophenyl)ethylphosphonic acid diethyl ester: Contains a nitro group on the phenyl ring.
Uniqueness
1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
特性
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2O5P/c1-4-19-21(17,20-5-2)13(14,15)12(16)10-6-8-11(18-3)9-7-10/h6-9,12,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUSEDSQALMCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OC)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B8050102.png)
![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B8050104.png)
![tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B8050108.png)
![6-Aminospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050111.png)
![Tert-butyl 7-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B8050120.png)
![2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8050128.png)
![Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8050136.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B8050139.png)
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide](/img/structure/B8050148.png)
![6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)

![(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050167.png)


